molecular formula C19H16N2O4 B379462 N~2~-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-FURAMIDE

N~2~-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-FURAMIDE

Cat. No.: B379462
M. Wt: 336.3g/mol
InChI Key: NJWZQGMSLYTRAH-UHFFFAOYSA-N
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Description

N~2~-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-FURAMIDE is a complex organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-FURAMIDE typically involves multiple stepsThe final step involves the formation of the amide bond through a reaction between the carboxylic acid and an amine derivative of 4-methoxy-phenylcarbamoyl .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as microwave irradiation and the use of palladium catalysts have been explored to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N~2~-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-FURAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dicarboxylic acid, while reduction can produce alcohols or amines .

Scientific Research Applications

N~2~-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-FURAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N2-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-FURAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid (3-hydroxy-4-methoxy-benzylidene)-hydrazide
  • 2-Furoic acid
  • Methyl furan-2-carboxylate

Uniqueness

N~2~-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-FURAMIDE is unique due to its specific functional groups and the combination of a furan ring with a carboxylic acid and an amide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H16N2O4/c1-24-14-10-8-13(9-11-14)20-18(22)15-5-2-3-6-16(15)21-19(23)17-7-4-12-25-17/h2-12H,1H3,(H,20,22)(H,21,23)

InChI Key

NJWZQGMSLYTRAH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3

solubility

0.4 [ug/mL]

Origin of Product

United States

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